molecular formula C15H11ClO5 B14746225 Salicylic acid, (p-chlorophenoxy)acetate CAS No. 2225-15-2

Salicylic acid, (p-chlorophenoxy)acetate

Cat. No.: B14746225
CAS No.: 2225-15-2
M. Wt: 306.70 g/mol
InChI Key: YLORRFCYNICFMA-UHFFFAOYSA-N
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Description

Salicylic acid, (p-chlorophenoxy)acetate, is a synthetic derivative of salicylic acid, characterized by the esterification of its hydroxyl group with a (p-chlorophenoxy)acetic acid moiety. This modification may position the compound for specialized applications, such as agrochemicals or pharmaceuticals, where halogenated aromatic groups are often employed to enhance bioactivity or environmental persistence .

Properties

CAS No.

2225-15-2

Molecular Formula

C15H11ClO5

Molecular Weight

306.70 g/mol

IUPAC Name

2-[2-(4-chlorophenoxy)acetyl]oxybenzoic acid

InChI

InChI=1S/C15H11ClO5/c16-10-5-7-11(8-6-10)20-9-14(17)21-13-4-2-1-3-12(13)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

YLORRFCYNICFMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, (p-chlorophenoxy)acetate typically involves the esterification of salicylic acid with p-chlorophenoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in a controlled environment to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, (p-chlorophenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Salicylic acid, (p-chlorophenoxy)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential role in plant growth regulation and defense mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of skin conditions and inflammatory diseases.

    Industry: It is used in the formulation of various industrial products, including herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of salicylic acid, (p-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in inflammatory responses or by influencing signaling pathways related to cell growth and differentiation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Salicylate Derivatives

The following table and analysis compare salicylic acid, (p-chlorophenoxy)acetate, with key analogues based on molecular structure, substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Safety Profile
Salicylic acid C₇H₆O₃ -OH, -COOH - Mp: 159°C
- Solubility: Poor in water (1:550), soluble in ethanol, ether
- Applications: Topical keratolytic, precursor to aspirin.
Low toxicity; skin irritation at high concentrations.
Salicylic acid, dichloroacetate (CID 77085) C₉H₆Cl₂O₄ Dichloroacetyl ester - Structure: Dichloroacetyl group esterified to salicylic acid
- Potential use: Reactive intermediate for synthesis.
Likely corrosive due to chloroacetyl group; comparable to sodium chloroacetate (skin/eye irritant) .
Sulfosalicylic acid C₇H₆O₆S Sulfonic acid (-SO₃H) - Applications: Protein precipitation, catalyst in organic synthesis, sensor platforms
- Solubility: Highly water-soluble.
Causes severe skin/eye irritation; regulated under UN3261 .
Acetylsalicylic acid (Aspirin) C₉H₈O₄ Acetyl ester - Mp: 135°C
- Applications: Analgesic, antiplatelet agent.
- Reactivity: Hydrolyzes to salicylic acid in vivo.
Gastrointestinal irritation; Reye’s syndrome risk in children.
4-Hydroxybenzoic acid (p-Salicylic acid) C₇H₆O₃ -COOH, -OH (para position) - Applications: Preservative (paraben precursor), polymer synthesis
- Mp: 213–214°C .
Low toxicity; used in food and cosmetics.

Key Structural and Functional Insights:

Substituent Effects on Reactivity and Solubility: Halogenated Groups: The dichloroacetyl group in CID 77085 and the (p-chlorophenoxy) group in the target compound likely enhance electrophilicity and lipophilicity, making them reactive intermediates or candidates for agrochemicals. However, chlorine substituents increase toxicity risks, as seen with sodium chloroacetate’s hazards . Sulfonic Acid Group: Sulfosalicylic acid’s -SO₃H group confers high water solubility and acidity, enabling applications in analytical chemistry (e.g., protein denaturation) and catalysis . Acetyl Group: Aspirin’s acetyl group reduces gastric irritation compared to salicylic acid but introduces hydrolysis susceptibility .

Pharmacological and Industrial Applications: Halogenated Derivatives: Chlorinated salicylates may exhibit enhanced antimicrobial or herbicidal activity due to increased membrane permeability and stability. For example, phenoxyacetic acid derivatives are precursors to herbicides like 2,4-D . Sulfonated Derivatives: Sulfosalicylic acid’s strong acidity and chelating properties make it valuable in metal ion detection and polymer synthesis .

Safety and Regulatory Considerations :

  • Chloroacetate-containing compounds (e.g., sodium chloroacetate) require stringent handling due to corrosive effects .
  • Sulfosalicylic acid’s UN3261 classification underscores its hazard profile, necessitating controlled storage and disposal .

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